molecular formula C6H4ClI B1293798 1-Chloro-3-iodobenzene CAS No. 625-99-0

1-Chloro-3-iodobenzene

Cat. No.: B1293798
CAS No.: 625-99-0
M. Wt: 238.45 g/mol
InChI Key: JMLWXCJXOYDXRN-UHFFFAOYSA-N
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Description

1-Chloro-3-iodobenzene is an organic compound with the molecular formula C6H4ClI. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom. This compound is a clear light yellow liquid and is used as an intermediate in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

1-Chloro-3-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are typically other organic compounds in a chemical reaction . It is often used as a reagent in organic synthesis .

Mode of Action

This compound can participate in nucleophilic aromatic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an aromatic ring carbon, displacing a halogen atom (chlorine or iodine in this case) and forming a new bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction and the other compounds present . It’s important to note that this compound can be involved in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to have good bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in . As a reagent in organic synthesis, it can contribute to the formation of a wide variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light, and should be stored in a cool, dry, and well-ventilated place . Additionally, it should be kept away from strong oxidizing agents . The reaction conditions, such as temperature and solvent, can also significantly affect the outcome of the reactions it participates in .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, starting with 3-chlorobenzene, iodination can be achieved using iodine and an oxidizing agent like nitric acid . Another method involves the diazotization of 3-chloroaniline followed by a Sandmeyer reaction with potassium iodide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

  • 1-Chloro-4-iodobenzene
  • 1-Chloro-2-iodobenzene
  • 1-Bromo-3-iodobenzene

Comparison: 1-Chloro-3-iodobenzene is unique due to the positioning of the chlorine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in regioselective reactions .

Properties

IUPAC Name

1-chloro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLWXCJXOYDXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060810
Record name Benzene, 1-chloro-3-iodo-
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Molecular Weight

238.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-99-0
Record name 1-Chloro-3-iodobenzene
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Record name Benzene, 1-chloro-3-iodo-
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Record name 1-Chloro-3-iodobenzene
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Record name Benzene, 1-chloro-3-iodo-
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Record name Benzene, 1-chloro-3-iodo-
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Record name 1-chloro-3-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Chloro-3-iodobenzene in the research described in the paper?

A1: this compound serves as a reactant in an iridium-catalyzed C-H borylation reaction []. This reaction aims to introduce a boronate group onto the aromatic ring, resulting in the formation of 1-Chloro-3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene.

Q2: Why is this borylation reaction significant?

A2: The introduction of a boronate group, as achieved in this reaction, is a crucial step in organic synthesis. Aryl boronates, such as the product formed from this compound, are versatile building blocks for creating new carbon-carbon and carbon-heteroatom bonds. This methodology offers potential applications in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules [].

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